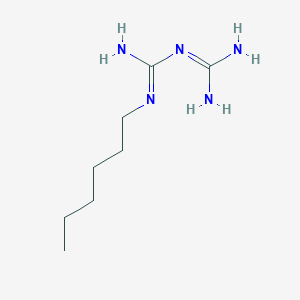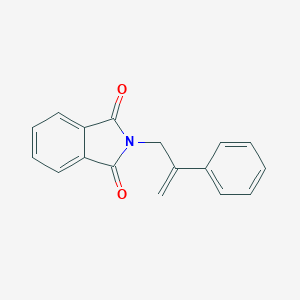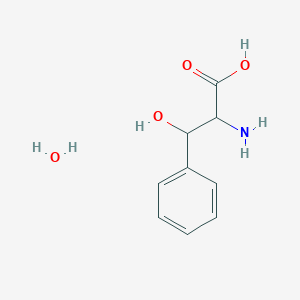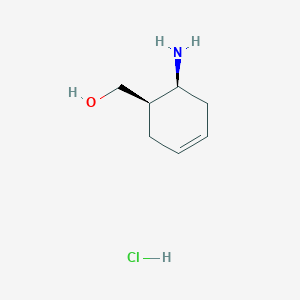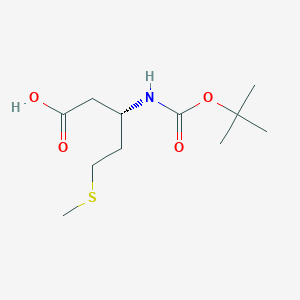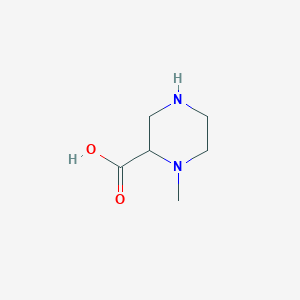
1-Methylpiperazine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
- New carboxylic acid amides containing an N-methylpiperazine fragment have been synthesized through reactions involving 1-methylpiperazine. These compounds are key intermediates in synthesizing antileukemic agents like imatinib (Koroleva et al., 2011).
Molecular Structure Analysis
- Multi-component hydrogen-bonding salts formed from 1-methylpiperazine with aromatic carboxylic acids exhibit robust hydrogen-bond interactions. These interactions drive the crystals to form diverse three-dimensional supramolecular architectures (Yang Yu et al., 2015).
Chemical Reactions and Properties
- 1-Methylpiperazine is used to create crystalline structures with aromatic acids. Classical hydrogen bonds N-H⋯O and O-H⋯O are prominent in these structures, contributing to the construction of complex 3D architectures (Yang Yu et al., 2015).
Physical Properties Analysis
- The crystal structures of salts involving 1-methylpiperazine are monoclinic systems. The lattice parameters and space groups for different salts have been detailed, indicating the solid-state behavior of these compounds (Yang Yu et al., 2015).
Chemical Properties Analysis
- The hydrogen-bonding interactions in compounds involving 1-methylpiperazine are key to their chemical properties. These interactions contribute to the formation of 3D net supramolecular architectures and enhance crystal structures (Yang Yu et al., 2015).
Aplicaciones Científicas De Investigación
-
Synthesis of Piperazine Derivatives
- Field : Organic Chemistry
- Application : 1-Methylpiperazine is used in the synthesis of piperazine derivatives, which have a wide range of biological and pharmaceutical activity .
- Method : The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
- Results : The synthesis of these derivatives has been reported in numerous methods, and this microreview focuses on the literature of 2015–2020 .
-
Formation of Multi-component Hydrogen-bonding Salts
- Field : Crystallography
- Application : 1-Methylpiperazine is used to crystallize with 2,4-dihydroxybenzoic acid and 1,8-naphthalene acid, affording two multi-component hydrogen-bonding salts .
- Method : The formation of these salts involves robust hydrogen-bond interactions between 1-methylpiperazine and aromatic acid .
- Results : These compounds afford diverse 3D net supramolecular architectures .
-
Pharmaceutical Intermediate
- Field : Pharmaceutical Chemistry
- Application : 1-Methylpiperazine is used as an intermediate in the synthesis of diphenoxy-substituted adamantanes derivative Ia .
- Method : The specific method of synthesis is not provided in the source .
- Results : The derivative Ia exhibits significant pharmacological activity against T. brucei, the causative agent of sleeping sickness .
-
Carbon Capture and Storage
-
Synthesis of Chiral Piperazines
- Field : Organic Chemistry
- Application : 1-Methylpiperazine is used in the synthesis of 2-substituted chiral piperazines .
- Method : The synthesis involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .
- Results : The synthesis of these chiral piperazines has been reported, but the specific results or outcomes are not provided in the source .
-
Formation of Diverse 3D Net Supramolecular Architectures
- Field : Crystallography
- Application : 1-Methylpiperazine crystallizes with aromatic acids to form diverse 3D net supramolecular architectures .
- Method : The formation of these architectures involves strong hydrogen-bond interactions driving crystal growth .
- Results : The specific results or outcomes are not provided in the source .
Safety And Hazards
1-Methylpiperazine can cause corrosive injuries to both the skin and respiratory tract. It is harmful by inhalation and skin absorption . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and has several hazard statements including flammable liquid and vapor, causes severe skin burns and eye damage, may cause respiratory irritation, may cause an allergic skin reaction, and harmful if swallowed, in contact with skin or if inhaled .
Direcciones Futuras
1-Methylpiperazine and its derivatives have wide applications in the pharmaceutical industry, corrosion inhibition in industrial settings, and as a mimic template in the preparation of molecularly imprinted microspheres . The recent methods for the synthesis of piperazine derivatives, published in 2015–2020, provide a promising future direction .
Propiedades
IUPAC Name |
1-methylpiperazine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c1-8-3-2-7-4-5(8)6(9)10/h5,7H,2-4H2,1H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCOAGJXNPXLMGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNCC1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00627352 |
Source


|
| Record name | 1-Methylpiperazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00627352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylpiperazine-2-carboxylic acid | |
CAS RN |
1246609-06-2 |
Source


|
| Record name | 1-Methylpiperazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00627352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

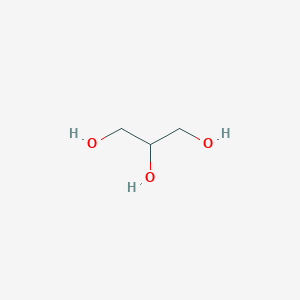
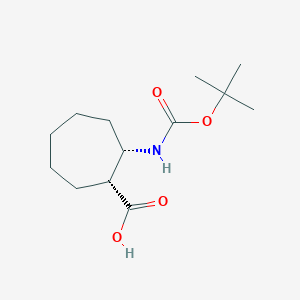
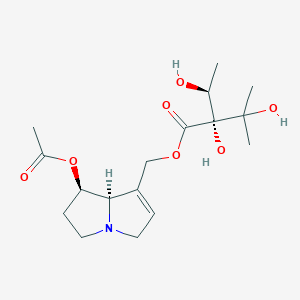


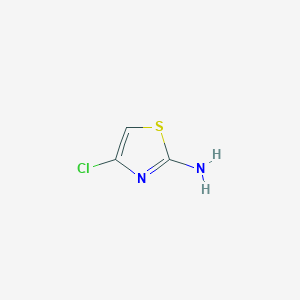

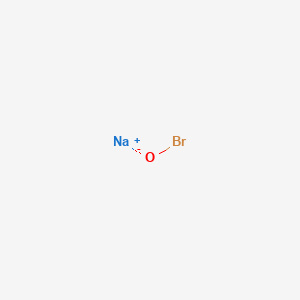
![Benzene, 1-isocyanato-2-[(4-isocyanatophenyl)methyl]-](/img/structure/B36731.png)
